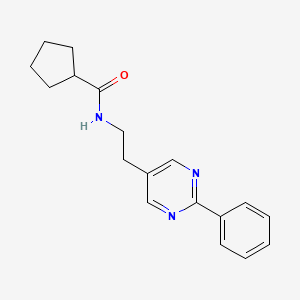

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(16-8-4-5-9-16)19-11-10-14-12-20-17(21-13-14)15-6-2-1-3-7-15/h1-3,6-7,12-13,16H,4-5,8-11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFCVISHDOKJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine core can be synthesized through a series of reactions starting from readily available precursors such as benzaldehyde and pyrimidine derivatives. Commonly used reactions include condensation and cyclization reactions under controlled conditions.

Linking the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where the phenylpyrimidine intermediate is reacted with an appropriate alkylating agent.

Formation of the Cyclopentanecarboxamide Group: The final step involves the introduction of the cyclopentanecarboxamide group through amidation reactions. This can be achieved by reacting the ethylated phenylpyrimidine intermediate with cyclopentanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenylpyrimidine or cyclopentanecarboxamide moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Halogenating agents, nucleophiles, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may have potential as a bioactive compound with applications in studying biological processes and interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific biological targets.

Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide: This compound has a cinnamamide group instead of a cyclopentanecarboxamide group, which may result in different chemical and biological properties.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring and has been studied for its potential as an acetylcholinesterase inhibitor.

The uniqueness of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic implications.

Chemical Structure and Properties

The compound N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide features a cyclopentanecarboxamide core linked to a phenylpyrimidine moiety. Its chemical formula is , and it possesses distinct physicochemical properties that influence its biological interactions.

The biological activity of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in signaling pathways. The following mechanisms have been proposed:

- Receptor Modulation : The compound may act as an allosteric modulator of certain metabotropic glutamate receptors, which are implicated in various neurological processes .

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes such as deoxyribonuclease I (DNase I), with potential implications for therapeutic strategies against conditions involving excessive DNA degradation .

Research Findings

Several studies have investigated the biological activity of this compound, yielding important insights into its efficacy and safety profiles:

In Vitro Studies

- Enzyme Inhibition : In vitro assays demonstrated that N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide exhibits significant inhibitory activity against DNase I, with an IC50 value indicating effective inhibition at nanomolar concentrations .

In Vivo Studies

- Therapeutic Potential : Animal models have shown promising results regarding the compound's ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | DNase I inhibition | Deoxyribonuclease I | 350 | |

| Receptor Modulation | Allosteric modulation | Metabotropic glutamate receptor 5 | Not specified |

Case Studies

- Neurological Disorders : A study explored the effects of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide on models of anxiety and depression. Results indicated a reduction in anxiety-like behaviors, supporting its potential as a therapeutic agent in psychiatric conditions.

- Cancer Research : Another investigation focused on the compound's cytotoxic effects on cancer cell lines. The findings suggested that it may induce apoptosis in certain cancer types, warranting further exploration into its use as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentanecarbonyl chloride and a substituted phenylpyrimidine precursor. Key steps include coupling under basic conditions (e.g., triethylamine in dichloromethane) at controlled temperatures (0–5°C) to minimize side reactions. Yields range from 53% to 66% depending on substituents and reaction optimization. For example, analogous cyclopentanecarboxamide derivatives show improved yields when using activating groups like benzoyl hydrazines . Characterization via 1H NMR and LC-MS is critical for verifying structural integrity .

Q. How is the purity and structural identity of this compound validated?

- Methodological Answer : Analytical techniques include:

- 1H NMR : Confirms proton environments (e.g., cyclopentane CH₂ groups at δ 1.5–2.5 ppm and pyrimidine aromatic protons at δ 8.0–8.5 ppm).

- LC-MS : Validates molecular weight (e.g., [M+1] peaks matching theoretical values, such as m/z = 307 for a related compound ).

- Elemental analysis : Matches calculated C, H, N, and S percentages (e.g., 54.88% C, 5.92% H experimentally vs. 54.85% C, 5.90% H calculated ).

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Melting points (148–201°C for analogs ), solubility in organic solvents (e.g., DMSO for biological assays), and stability under varying pH/temperature are empirically determined. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does structural modification of the pyrimidine or cyclopentane moieties influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like thiophene or acetyl groups. For example:

- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances binding to kinase targets, as seen in thiazolo[5,4-b]pyridine derivatives .

- Cyclopentane substitutions : Bulky substituents (e.g., phenyl) improve metabolic stability but may reduce solubility .

- Biological assays (e.g., IC₅₀ in enzyme inhibition) and molecular docking (e.g., using AutoDock Vina) validate these effects .

Q. What computational methods are used to predict target interactions?

- Methodological Answer :

- Molecular docking : Simulates binding to targets like EGFR or PDK1 using software (e.g., Schrödinger Suite). Analogous compounds show affinity for ATP-binding pockets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding ).

- ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–3) and cytochrome P450 interactions .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:

- Standardized assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and validate purity via HPLC (>95% ).

- Meta-analysis : Compare IC₅₀ values across studies; outliers may reflect off-target effects (e.g., NMDA receptor modulation in neuroactive analogs ).

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Key issues include:

- Yield optimization : Transition from batch to flow chemistry improves reproducibility (e.g., 63% yield at 10 g scale vs. 59% in batch ).

- Purification : Use of preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove byproducts like unreacted pyrimidine precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.